molecular formula C11H15N3O4S B14832717 3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylpicolinamide

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylpicolinamide

Katalognummer: B14832717
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: VGJGTVCUESDDTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylpicolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylpicolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through a reaction between picolinic acid and an appropriate amine under acidic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the picolinamide intermediate.

    Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylpicolinamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the cyclopropoxy and dimethylamino groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclopropoxy-4-sulfamoylpicolinamide: Similar structure but lacks the dimethylamino group.

    3-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide: Similar structure with a methylsulfonamido group instead of a sulfamoyl group.

    3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: Similar structure with a methylamino group instead of a sulfamoyl group.

Eigenschaften

Molekularformel

C11H15N3O4S

Molekulargewicht

285.32 g/mol

IUPAC-Name

3-cyclopropyloxy-N,N-dimethyl-4-sulfamoylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O4S/c1-14(2)11(15)9-10(18-7-3-4-7)8(5-6-13-9)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,12,16,17)

InChI-Schlüssel

VGJGTVCUESDDTM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=NC=CC(=C1OC2CC2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.